molecular formula C15H15NO2 B1203746 Carbazomycin B CAS No. 75139-38-7

Carbazomycin B

Cat. No.: B1203746
CAS No.: 75139-38-7
M. Wt: 241.28 g/mol
InChI Key: OBMFXFPFPDTBHG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbazomycin B primarily targets the bacterium Xanthomonas oryzae pv. oryzae (Xoo) . Xoo is the causative agent of a severe bacterial leaf blight disease in rice . This compound also inhibits 5-lipoxygenase (5-LO) activity in RBL-1 cell extracts .

Mode of Action

This compound interacts with its targets by hampering the membrane formation of Xoo, reducing the production of xanthomonadin and extracellular polymeric substance (EPS) . It changes the components of the cell membrane, leading to a change in the cell surface hydrophobicity of Xoo .

Biochemical Pathways

This compound affects the metabolic pathways of Xoo. It reduces the activity of malate dehydrogenase (MDH) and suppresses the protein expression of Xoo . The compound’s impact on these biochemical pathways leads to a decrease in the pathogenicity of Xoo .

Result of Action

The action of this compound results in significant structural deformation of Xoo cells, as revealed by scanning electron microscopy . The compound’s negative impact on the biomembrane formation, production of xanthomonadin and EPS, and the hydrophobicity of Xoo either directly or indirectly inhibits the growth of Xoo . As a result, the pathogenicity of Xoo is decreased .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the disease suppression by this compound was achieved under greenhouse conditions . A foliar spray of the fermentation broth of Streptomyces roseoverticillatus 63, from which this compound is isolated, significantly reduced the leaf blight symptoms in Xoo-inoculated rice plants .

Biochemical Analysis

Biochemical Properties

Carbazomycin B plays a crucial role in biochemical reactions, particularly in inhibiting the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases. Additionally, this compound interacts with various proteins and biomolecules, contributing to its broad-spectrum antimicrobial activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of fungi pathogenic to plants, indicating its potential as an antifungal agent. It also affects bacterial cells by disrupting their cell wall synthesis and metabolic processes, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound binds to the active site of 5-lipoxygenase, inhibiting its activity and preventing the formation of leukotrienes. This inhibition reduces inflammation and provides therapeutic benefits. Additionally, this compound may interact with other enzymes and proteins, contributing to its antimicrobial properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-inflammatory and antimicrobial effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage is essential to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its antimicrobial and anti-inflammatory properties. The compound’s interaction with 5-lipoxygenase is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and reduces the production of inflammatory mediators .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interactions with enzymes and proteins, contributing to its antimicrobial and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin B involves a series of complex reactions. One notable method includes the use of a ytterbium-catalyzed Diels–Alder reaction with (silyloxyvinyl)indole as a diene . This reaction constructs the densely substituted benzene ring of this compound. The intermediate hydrocarbazolone is then functionalized and aromatized using N-bromosuccinimide .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptoverticillium ehimense under controlled conditions. The fermentation broth is then processed to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Carbazomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .

Scientific Research Applications

Carbazomycin B has a wide range of applications in scientific research:

Properties

IUPAC Name

3-methoxy-1,2-dimethyl-9H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFXFPFPDTBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226110
Record name Carbazomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75139-38-7
Record name Carbazomycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75139-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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